
2,3,5-Trimethyl-1,3-hexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethyl-1,3-hexadiene is an organic compound with the molecular formula C9H16 It is a type of diene, which means it contains two double bonds in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,3-hexadiene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methylating agents under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
2,3,5-Trimethyl-1,3-hexadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,3,5-Trimethyl-1,3-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3,5-Trimethyl-1,3-hexadiene exerts its effects depends on the specific reaction or application. In general, the compound’s double bonds allow it to participate in various chemical reactions, forming intermediates and products that interact with molecular targets. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.
類似化合物との比較
2,3,5-Trimethyl-1,3-hexadiene can be compared to other similar compounds such as:
1,3-Butadiene: A simpler diene with two double bonds, used in the production of synthetic rubber.
2,4-Hexadiene: Another diene with a different arrangement of double bonds, used in organic synthesis.
Isoprene: A naturally occurring diene used in the production of natural rubber.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other dienes.
特性
CAS番号 |
61142-34-5 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
2,3,5-trimethylhexa-1,3-diene |
InChI |
InChI=1S/C9H16/c1-7(2)6-9(5)8(3)4/h6-7H,3H2,1-2,4-5H3 |
InChIキー |
MWKUDDUBLFLZAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


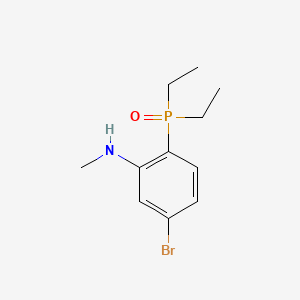
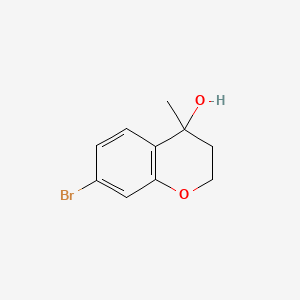

![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
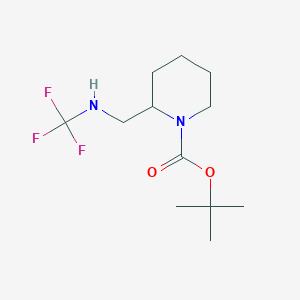
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)

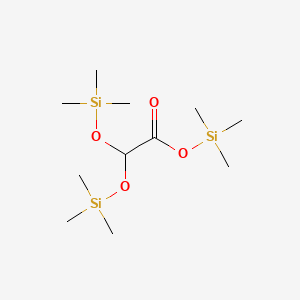
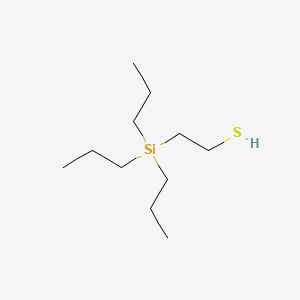
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)


